molecular formula C18H18N4O3 B11320859 3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate

3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate

Cat. No.: B11320859
M. Wt: 338.4 g/mol
InChI Key: SQXYVJQDUMBYMO-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate is an organic compound that features a tetrazole ring and a benzoate ester. The tetrazole ring is known for its stability and diverse biological activities, making it a valuable component in medicinal chemistry . The benzoate ester group adds to the compound’s versatility, allowing it to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-tetrazol-1-yl)phenyl 4-isobutoxybenzoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. The isobutoxy group enhances its lipophilicity, improving its ability to penetrate cell membranes .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 4-(2-methylpropoxy)benzoate

InChI

InChI=1S/C18H18N4O3/c1-13(2)11-24-16-8-6-14(7-9-16)18(23)25-17-5-3-4-15(10-17)22-12-19-20-21-22/h3-10,12-13H,11H2,1-2H3

InChI Key

SQXYVJQDUMBYMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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